(3AR,7AR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one

Stereochemistry Chiral Resolution Enantiomeric Purity

The target compound, (3aR,7aR)-2-methyl-octahydro-3H-pyrrolo[3,4-c]pyridin-3-one (CAS 1400744-16-2), is a single-enantiomer, N-methylated bicyclic lactam with a fused pyrrolidine-piperidine framework (C8H14N2O, MW 154.21 g/mol). It belongs to the octahydropyrrolo[3,4-c]pyridin-3-one scaffold class, which serves as a privileged motif in medicinal chemistry for peptidomimetic core installation, conformational constraint, and targeted protein degradation (PROTAC) building block assembly.

Molecular Formula C8H14N2O
Molecular Weight 154.213
CAS No. 1400744-16-2
Cat. No. B2574541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3AR,7AR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one
CAS1400744-16-2
Molecular FormulaC8H14N2O
Molecular Weight154.213
Structural Identifiers
SMILESCN1CC2CCNCC2C1=O
InChIInChI=1S/C8H14N2O/c1-10-5-6-2-3-9-4-7(6)8(10)11/h6-7,9H,2-5H2,1H3/t6-,7-/m0/s1
InChIKeyBVBFTJUIOLVKRS-BQBZGAKWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3aR,7aR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one (CAS 1400744-16-2): Structural Baseline for Chemotype Comparison


The target compound, (3aR,7aR)-2-methyl-octahydro-3H-pyrrolo[3,4-c]pyridin-3-one (CAS 1400744-16-2), is a single-enantiomer, N-methylated bicyclic lactam with a fused pyrrolidine-piperidine framework (C8H14N2O, MW 154.21 g/mol). It belongs to the octahydropyrrolo[3,4-c]pyridin-3-one scaffold class, which serves as a privileged motif in medicinal chemistry for peptidomimetic core installation, conformational constraint, and targeted protein degradation (PROTAC) building block assembly [1]. Its defined (3aR,7aR) stereochemistry distinguishes it from the (3aS,7aS) enantiomer (CAS 1363378-09-9) and racemic preparations (CAS 1242336-75-9), while the N-methyl substituent imparts distinct physicochemical properties versus the parent des-methyl scaffold (CAS 868551-69-3) [2].

Why Generic Substitution Fails for (3aR,7aR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one: Stereochemical and Physicochemical Drivers


Within the octahydropyrrolo[3,4-c]pyridin-3-one chemotype, simple interchange between analogs introduces distinct stereochemical, hydrogen-bonding, and lipophilicity profiles that can propagate into divergent molecular recognition outcomes. The (3aR,7aR) configuration places the ring-junction hydrogens in a cis relationship, generating a specific three-dimensional presentation of the lactam carbonyl and secondary amine vectors that differs from the (3aS,7aS) enantiomer [1]. N-Methylation in the target compound reduces the hydrogen-bond donor count from 2 (des-methyl analog) to 1, increases computed lipophilicity (XLogP3 from approximately -1.1 to -0.6), and contracts the topological polar surface area (TPSA from ~41 Ų to ~32 Ų) relative to the parent scaffold (CAS 868551-69-3), altering passive permeability and target-binding pharmacophore characteristics [2][3]. These structural features are not interchangeable in the context of structure-activity relationship (SAR) studies, chiral ligand design, or PROTAC linker attachment strategies where precise spatial orientation governs ternary complex formation and degradation efficiency [4].

Quantitative Comparator Evidence for (3aR,7aR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one: Measurable Differentiation from Closest Analogs


Stereochemical Configuration: Defined (3aR,7aR) Enantiomer vs. (3aS,7aS) and Racemic Alternatives

The target compound (CAS 1400744-16-2) possesses two defined atom stereocenters at positions 3a and 7a in the (R,R) configuration, as confirmed by the canonical SMILES CN1C[C@@H]2CCNC[C@@H]2C1=O [1]. In contrast, the (3aS,7aS) enantiomer is registered under a distinct CAS number (1363378-09-9), and racemic/unspecified stereochemistry preparations are listed under CAS 1242336-75-9 . The (3aR,7aR) compound bears the specific MDL identifier MFCD17016078, providing a unique structural registry key for procurement traceability [2]. No quantitative optical rotation, enantiomeric excess, or chiral chromatographic retention data were identified in the accessible literature for this specific compound.

Stereochemistry Chiral Resolution Enantiomeric Purity

Hydrogen-Bond Donor Count: N-Methylation Reduces HBD from 2 to 1 vs. Des-Methyl Analog

The N-methyl substitution on the lactam nitrogen of the target compound eliminates one hydrogen-bond donor (HBD) compared to the parent des-methyl scaffold (CAS 868551-69-3). PubChem reports the target compound has 1 HBD, whereas the des-methyl analog ((3aR,7aR)-octahydro-3H-pyrrolo[3,4-c]pyridin-3-one) possesses 2 HBDs [1][2]. The hydrogen-bond acceptor (HBA) count remains constant at 2 for both compounds. This reduction in HBD count is a key determinant in predictive models of passive membrane permeability and oral bioavailability (e.g., Lipinski's Rule of Five) [3].

Hydrogen Bonding Permeability Drug-likeness

Lipophilicity (XLogP3): N-Methylation Increases Computed logP from -1.1 to -0.6

N-Methylation of the lactam nitrogen in the target compound shifts the computed partition coefficient (XLogP3) from -1.1 (des-methyl analog, CAS 868551-69-3) to -0.6, representing a ΔlogP of +0.5 units [1][2]. This increase in lipophilicity is consistent with the addition of a methyl group masking a polar N–H moiety. The target compound's XLogP3 of -0.6 places it within a more favorable range for membrane permeability compared to the more hydrophilic parent scaffold [3].

Lipophilicity XLogP3 Scaffold Optimization

Topological Polar Surface Area (TPSA): N-Methylation Contracts TPSA from ~41 Ų to ~32 Ų

N-Methylation of the lactam nitrogen reduces the topological polar surface area (TPSA) from approximately 41 Ų (des-methyl analog, CAS 868551-69-3) to 32.3 Ų (target compound), a reduction of ~21% [1][2]. TPSA values below 60–70 Ų are generally associated with good oral absorption, while values below ~90 Ų are considered favorable for blood-brain barrier penetration [3]. The 32.3 Ų TPSA of the target compound is well within the range predictive of high membrane permeability and aligns with CNS multiparameter optimization (MPO) desirability criteria [3].

Polar Surface Area CNS MPO Permeability Prediction

Fraction sp3 (Fsp3): Higher Saturation vs. Aromatic Heterocyclic Building Block Alternatives

The target compound exhibits an Fsp3 (fraction of sp3-hybridized carbons) of 0.875, indicating a high degree of three-dimensional saturation [1]. This value exceeds that of related aromatic pyrrolo[3,4-c]pyridine scaffolds (Fsp3 ~0.3–0.6), which are commonly employed in kinase inhibitor and HPK1 antagonist programs [2][3]. A higher Fsp3 has been associated with improved clinical developability, reduced attrition due to pharmacokinetic or toxicological issues, and enhanced aqueous solubility [4]. The target compound's Fsp3 of 0.875 is slightly higher than that of the des-methyl analog (Fsp3 = 0.857), reflecting the additional sp3-hybridized methyl carbon [5].

Fsp3 3D Complexity Clinical Success

Application Context: Explicit Classification as a Protein Degrader (PROTAC) Building Block

The target compound is explicitly cataloged under the 'Protein Degrader Building Blocks' product family by at least one major supplier (Aladdin Scientific/Calpac Lab), indicating its intended application in the synthesis of proteolysis-targeting chimeras (PROTACs) and molecular glues [1]. The des-methyl analog (CAS 868551-69-3) is marketed by BOC Sciences for 'peptidomimetic core installation, ring-opening diversification, and property-led scaffold optimization,' a broader but overlapping application scope . The N-methylated target compound's reduced HBD count and balanced physicochemical profile (cLogP -0.6, TPSA 32.3 Ų) are consistent with linker-compatible building blocks used in PROTAC design, where excessive polarity can impair cell permeability of the final bifunctional degrader molecule [2]. No published degradation efficiency (DC50), ternary complex formation, or cellular efficacy data for PROTACs incorporating this specific building block were identified.

PROTAC Targeted Protein Degradation E3 Ligase

Prioritized Application Scenarios for (3aR,7aR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one Based on Quantitative Differentiation Evidence


PROTAC and Molecular Glue Linker Attachment Point

The compound's classification as a 'Protein Degrader Building Block' [1], combined with its single HBD, moderate lipophilicity (XLogP3 -0.6), and compact TPSA (32.3 Ų), positions it as a suitable linker-proximal moiety in PROTAC design where excessive hydrogen-bonding capacity can impede cell permeability of the final bifunctional degrader [2]. The (3aR,7aR) stereochemistry provides a defined three-dimensional trajectory for linker attachment, which is critical for forming productive ternary complexes (POI–PROTAC–E3 ligase). The reduced TPSA and increased Fsp3 (0.875) relative to aromatic alternatives support favorable permeability and solubility profiles for the assembled degrader molecule [3][4].

Peptidomimetic Core Installation with Constrained Conformation

As a bicyclic lactam with zero rotatable bonds and two defined stereocenters [1], this compound serves as a conformationally constrained scaffold for peptidomimetic design. The N-methyl group eliminates one hydrogen-bond donor, mimicking N-methylated peptide bonds found in natural product macrocycles (e.g., cyclosporine), and the locked cis ring junction restricts backbone flexibility, pre-organizing the pharmacophore for target engagement [2]. This contrasts with the des-methyl analog (CAS 868551-69-3), which presents an additional HBD and may introduce undesired polarity in hydrophobic binding pockets [3].

CNS-Penetrant Probe Design Leveraging Favorable TPSA and cLogP

The target compound's TPSA of 32.3 Ų and XLogP3 of -0.6 place it within the favorable range for CNS drug-likeness as defined by multiparameter optimization (MPO) scoring systems [1][2]. Values well below the 90 Ų blood-brain barrier penetration threshold and the 60–70 Ų oral absorption guideline suggest that fragments or leads incorporating this scaffold may retain CNS exposure [3]. Researchers pursuing CNS targets should preferentially select the N-methylated (3aR,7aR) scaffold over the des-methyl variant (TPSA 41 Ų) or more polar, aromatic pyrrolo[3,4-c]pyridine cores when passive brain penetration is a design criterion [4].

Chiral Scaffold for Asymmetric Synthesis and Stereochemical SAR

The unambiguous (3aR,7aR) configuration (CAS 1400744-16-2, MDL MFCD17016078) enables precise stereochemical SAR exploration in medicinal chemistry campaigns [1]. The availability of the antipodal (3aS,7aS) enantiomer (CAS 1363378-09-9) and racemic material (CAS 1242336-75-9) allows for matched/mismatched pair analysis to quantify the stereochemical contribution to target binding, selectivity, and functional activity [2][3]. The compound's two stereocenters, zero rotatable bonds, and rigid bicyclic framework make it an informative probe for evaluating the stereochemical requirements of biological targets.

Quote Request

Request a Quote for (3AR,7AR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.